molecular formula C18H17NO B3023883 2'-Cyano-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-23-9

2'-Cyano-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3023883
CAS No.: 898780-23-9
M. Wt: 263.3 g/mol
InChI Key: SFIAPBVXEPAHKO-UHFFFAOYSA-N
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Description

2'-Cyano-3-(3,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymerization Studies

    • 2,6-Dimethylphenol, closely related to the compound , was used in copolymerization studies with Tetramethyl Bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. This process yielded polymers with hydroxyl end groups, important in polymer science (Wei, Challa, & Reedijk, 1991).
  • Electroactive Polymer Development

    • Electro-oxidative polymerization of 3,5-dimethylthiophenol led to the development of poly(2,6-dimethylphenylene sulphide), an electroactive polymer with potential applications in electronics (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
  • Photoremovable Protecting Groups

    • 2,5-Dimethylphenacyl esters, structurally similar to the compound , have been studied as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for the development of 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
  • Organic Synthesis Intermediates

    • The synthesis and study of by-products during the creation of 2-cyano-4′-methylbiphenyl, which shares a similar structure, can inform the production and refinement of chemical intermediates in organic synthesis (Qun, 2007).
  • Molecular Engineering for Solar Cell Applications

    • In molecular engineering, structurally related compounds have been synthesized and used as sensitizers in solar cells, demonstrating the role of such compounds in renewable energy technologies (Kim et al., 2006).
  • Semiconducting Polymers and Electronics

    • New semiconducting polymers containing dimethyl derivatives (similar to the compound ) have been synthesized for use in organic thin-film transistors, highlighting their relevance in the field of electronics and materials science (Kong et al., 2009).

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-9-14(2)11-15(10-13)7-8-18(20)17-6-4-3-5-16(17)12-19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIAPBVXEPAHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644882
Record name 2-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-23-9
Record name 2-[3-(3,5-Dimethylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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